Superior Oxidative Stability in Permanent Hair Dye Formulations
The compound's utility as an oxidation base is predicated on its stability as a colorless precursor until it is oxidized within the hair shaft. The presence of the N-methyl group and the 1,3-diamine configuration contributes to a pKa value that supports its stability in the alkaline environment of a typical hair dye formulation (pH 9-10), preventing premature oxidation [1]. This contrasts with other less stable analogs, which may degrade or oxidize before effectively penetrating the hair cortex.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 0.98 ± 0.25 |
| Comparator Or Baseline | p-Phenylenediamine (pKa ≈ 6.3 for the first protonation) |
| Quantified Difference | Lower pKa indicates weaker basicity, influencing protonation state and reactivity at formulation pH. |
| Conditions | Predicted value from computational chemistry models (25°C) . |
Why This Matters
This predicted pKa value suggests a favorable protonation state for penetration and controlled oxidation, a critical performance attribute for formulators seeking reliable color development.
- [1] Altmeyers Encyclopedia. (2020). N-methyl-3-nitro-p-phenylenediamine (INCI). View Source
